molecular formula C17H21NO2S2 B2680935 1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane CAS No. 1705668-76-3

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane

Cat. No. B2680935
CAS RN: 1705668-76-3
M. Wt: 335.48
InChI Key: YOTQJAKVQOTIDL-UHFFFAOYSA-N
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Description

The compound is a derivative of piperazine, which is a class of organic compounds containing a nitrogen atom in a six-membered ring . Piperazine derivatives have been studied for their potential medicinal properties .


Molecular Structure Analysis

The molecular structure of similar compounds, such as 1-[(5-methylthiophen-2-yl)sulfonyl]piperazine hydrochloride, includes a piperazine ring with a sulfonyl group attached to a 5-methylthiophen-2-yl group .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would depend on its exact molecular structure. For instance, 1-[(5-methylthiophen-2-yl)sulfonyl]piperazine hydrochloride has a molecular weight of 282.81 .

Scientific Research Applications

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some piperazine derivatives have been studied for their potential therapeutic effects .

Safety and Hazards

The safety and hazards associated with the compound would depend on its exact structure and properties. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future directions for research on this compound would likely depend on its potential applications. Given the interest in piperazine derivatives in medicinal chemistry , it’s possible that “1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane” could be studied for its potential therapeutic effects.

properties

IUPAC Name

1-(5-methylthiophen-2-yl)sulfonyl-3-phenylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-14-10-11-17(21-14)22(19,20)18-12-6-5-9-16(13-18)15-7-3-2-4-8-15/h2-4,7-8,10-11,16H,5-6,9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOTQJAKVQOTIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)S(=O)(=O)N2CCCCC(C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((5-Methylthiophen-2-yl)sulfonyl)-3-phenylazepane

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